![molecular formula C12H23NO2 B2629109 Methyl 2-{1-[(dimethylamino)methyl]cyclohexyl}acetate CAS No. 258264-47-0](/img/structure/B2629109.png)
Methyl 2-{1-[(dimethylamino)methyl]cyclohexyl}acetate
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Overview
Description
“Methyl 2-{1-[(dimethylamino)methyl]cyclohexyl}acetate” is a chemical compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2-{1-[(dimethylamino)methyl]cyclohexyl}acetate” consists of a cyclohexyl ring with a methyl ester and a dimethylamino methyl group attached . The exact 3D structure is not provided in the search results.Scientific Research Applications
Green Solvent
“Methyl 2-{1-[(dimethylamino)methyl]cyclohexyl}acetate” has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents . This is part of recent efforts in green solvent selection .
Efficient Synthesis
The compound has been synthesized in novel single-step reactions via two different base-catalysed Michael additions from readily available building blocks . The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .
Sustainable Production
Green metrics analysis, including Atom Economy, Complete E factor, Carbon Intensity and hazard analysis found the new synthesis to be more sustainable than the patented routes .
O- and N-arylation in SNAr Reaction
Application of this green solvent was demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .
Membrane Science
Broad opportunities for this green solvent in membrane science were identified, where the use of conventional, toxic polar aprotic solvents in large quantities is unavoidable .
Proteomics Research
“Methyl 2-{1-[(dimethylamino)methyl]cyclohexyl}acetate” is also used in proteomics research applications .
Safety and Hazards
properties
IUPAC Name |
methyl 2-[1-[(dimethylamino)methyl]cyclohexyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-13(2)10-12(9-11(14)15-3)7-5-4-6-8-12/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZAAAZHZDFWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCCC1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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